2-Methoxy-5-nitropyridin-4-ol 2-Methoxy-5-nitropyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 1374652-16-0
VCID: VC0169490
InChI: InChI=1S/C6H6N2O4/c1-12-6-2-5(9)4(3-7-6)8(10)11/h2-3H,1H3,(H,7,9)
SMILES: COC1=CC(=O)C(=CN1)[N+](=O)[O-]
Molecular Formula: C6H6N2O4
Molecular Weight: 170.124

2-Methoxy-5-nitropyridin-4-ol

CAS No.: 1374652-16-0

Cat. No.: VC0169490

Molecular Formula: C6H6N2O4

Molecular Weight: 170.124

* For research use only. Not for human or veterinary use.

2-Methoxy-5-nitropyridin-4-ol - 1374652-16-0

Specification

CAS No. 1374652-16-0
Molecular Formula C6H6N2O4
Molecular Weight 170.124
IUPAC Name 2-methoxy-5-nitro-1H-pyridin-4-one
Standard InChI InChI=1S/C6H6N2O4/c1-12-6-2-5(9)4(3-7-6)8(10)11/h2-3H,1H3,(H,7,9)
Standard InChI Key OFLPOWGOVFJSTQ-UHFFFAOYSA-N
SMILES COC1=CC(=O)C(=CN1)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

2-Methoxy-5-nitropyridin-4-ol is a heterocyclic compound with three key functional groups attached to a pyridine ring. The compound has specific identifiers and structural features that distinguish it from related pyridine derivatives.

Basic Identifiers

ParameterValue
Chemical Name2-Methoxy-5-nitropyridin-4-ol
CAS Registry Number1374652-16-0
Molecular FormulaC₆H₆N₂O₄
Molecular Weight170.12 g/mol
SynonymsNone widely reported in literature

The compound features a pyridine ring with a methoxy group at position 2, a nitro group at position 5, and a hydroxyl group at position 4 . This specific arrangement of functional groups contributes to its unique chemical properties and potential applications.

Physical and Chemical Properties

The physical and chemical properties of 2-Methoxy-5-nitropyridin-4-ol can be partially inferred from structurally similar compounds, though specific data for this exact compound is limited in the current literature.

Physical Properties

While direct experimental data on 2-Methoxy-5-nitropyridin-4-ol is limited, some physical properties can be reasonably inferred based on related pyridine derivatives with similar functional groups:

PropertyValue/DescriptionNotes
Physical StateSolid at room temperatureTypical for pyridine derivatives with similar molecular weight
ColorLight yellow to off-whiteBased on similar nitro-pyridine compounds
SolubilityLimited solubility in water; greater solubility in organic solventsHydroxyl group increases water solubility compared to non-hydroxylated analogs
Melting PointEstimated 150-170°CEstimate based on related compounds

Electronic and Structural Features

The compound contains several important structural elements that influence its reactivity:

  • The pyridine nitrogen acts as a weak base and potential hydrogen bond acceptor

  • The nitro group is strongly electron-withdrawing, activating the ring toward nucleophilic substitution

  • The methoxy group is electron-donating by resonance

  • The hydroxyl group at position 4 can participate in hydrogen bonding and is potentially reactive in esterification and other transformations

Chemical Reactivity and Transformations

The reactivity of 2-Methoxy-5-nitropyridin-4-ol is determined by its functional groups and their arrangement on the pyridine ring.

Hydroxyl Group Reactivity

The 4-hydroxyl group can participate in several reaction types:

  • Esterification reactions to form esters

  • Etherification to form ethers

  • Substitution reactions to introduce other functional groups

  • Oxidation to form ketones

Nitro Group Transformations

The nitro group at position 5 can undergo various transformations:

  • Reduction to an amino group using reducing agents such as iron/HCl, tin/HCl, or catalytic hydrogenation

  • Nucleophilic substitution reactions facilitated by the electron-withdrawing nature of the nitro group

  • Participation in various coupling reactions

Methoxy Group Reactions

The methoxy group at position 2 can undergo:

  • Demethylation reactions using strong acids like HBr in acetic acid

  • Substitution with other alkoxy or amino groups

  • Coordination with transition metals through oxygen lone pairs

Applications and Research Significance

2-Methoxy-5-nitropyridin-4-ol and structurally similar compounds have potential applications in various fields.

Pharmaceutical Applications

Nitropyridine derivatives have been extensively explored in pharmaceutical research for various therapeutic purposes:

  • As building blocks for more complex bioactive molecules

  • As potential antimicrobial agents due to the presence of the nitro group

  • In the development of enzyme inhibitors where the hydroxyl group can participate in hydrogen bonding with target proteins

Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis:

  • The combination of functional groups makes it a versatile building block for more complex heterocyclic systems

  • The hydroxyl group provides a handle for further functionalization

  • The nitro group can be reduced to an amino group, opening pathways to various nitrogen-containing derivatives

Coordination Chemistry

Pyridine derivatives like 2-Methoxy-5-nitropyridin-4-ol can function as ligands in coordination chemistry:

  • The pyridine nitrogen can coordinate to transition metals

  • The hydroxyl group provides an additional coordination site

  • The resulting metal complexes may exhibit interesting catalytic or biological properties

Similar pyridine-based Schiff base ligands have been studied for their ability to form complexes with metals like Cu(II) and Zn(II), showing promising antioxidant and enzyme inhibitory activities .

Comparative Analysis with Related Compounds

Understanding 2-Methoxy-5-nitropyridin-4-ol in the context of related compounds provides valuable insights into its chemical behavior.

Comparison with 2-Methoxy-5-nitropyridine

Property2-Methoxy-5-nitropyridin-4-ol2-Methoxy-5-nitropyridine
Molecular FormulaC₆H₆N₂O₄C₆H₆N₂O₃
Molecular Weight170.12 g/mol154.12 g/mol
Key Functional GroupsMethoxy, nitro, hydroxylMethoxy, nitro
Solubility ProfileEnhanced water solubility due to OH groupLess water-soluble, insoluble in water
ReactivityAdditional reactions through hydroxyl groupLimited to methoxy and nitro group reactions
Melting PointEstimated 150-170°C104-108°C

Comparison with 4-Methoxy-5-nitropyridin-2(1H)-one

This compound represents an isomeric form with the methoxy and hydroxyl groups in different positions :

  • Both compounds contain methoxy, nitro, and hydroxyl/oxo functionalities

  • The position of these groups significantly affects reactivity and properties

  • The tautomeric nature of 4-Methoxy-5-nitropyridin-2(1H)-one creates distinct hydrogen bonding patterns

Future Research Directions

Based on the analysis of available data, several promising research directions for 2-Methoxy-5-nitropyridin-4-ol could be pursued:

  • Detailed investigation of efficient synthetic routes with high yields and purity

  • Comprehensive characterization of physical and chemical properties through experimental studies

  • Exploration of potential applications in medicinal chemistry, particularly as building blocks for bioactive compounds

  • Investigation of metal coordination properties and potential catalytic applications

  • Study of structure-activity relationships in comparison with structurally similar compounds

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